Interface Trap Density Reduction: PNDPE vs. Bare SiO₂ in Organic Thin-Film Transistors
The diphenyl ester polymer derived from bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, PNDPE, reduces the interface trap density at the organic semiconductor/dielectric interface by up to two orders of magnitude compared to a bare thermal SiO₂ dielectric. This direct head-to-head comparison was performed in bottom-gate/bottom-contact pentacene-based organic thin-film transistors (OTFTs). The bi-layer dielectric consisted of 150 nm SiO₂ and a 20 nm PNDPE layer [1]. This dramatic reduction directly correlates with the observed hysteresis-free transistor characteristics and ultra-low subthreshold swing [2].
| Evidence Dimension | Interface trap density reduction |
|---|---|
| Target Compound Data | Reduction by up to two orders of magnitude |
| Comparator Or Baseline | Bare thermal SiO₂ dielectric (150 nm) |
| Quantified Difference | Up to ~100× reduction in interface trap density |
| Conditions | Bottom-gate/bottom-contact pentacene OTFT; bi-layer dielectric of 150 nm SiO₂ and 20 nm PNDPE; in-situ characterization under high vacuum |
Why This Matters
This metric is critical for procurement in organic electronics; lower trap density directly yields higher transistor stability, reduced hysteresis, and steeper subthreshold swing, enabling faster and more reliable circuits.
- [1] Striedinger, B. et al. Electrical in-situ characterisation of interface stabilised organic thin-film transistors. Phys. Status Solidi RRL 2015, 9, 420-424. View Source
- [2] Petritz, A. et al. High performance p-type organic thin film transistors with an intrinsically photopatternable, ultrathin polymer dielectric layer. Org. Electron. 2013, 14, 3070-3082. View Source
